molecular formula C18H17N5O3S B2731874 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-nitrophenyl)thiourea CAS No. 101721-59-9

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-nitrophenyl)thiourea

Cat. No.: B2731874
CAS No.: 101721-59-9
M. Wt: 383.43
InChI Key: JJVIWDDRURYYII-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-nitrophenyl)thiourea is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It is built around a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (4-antipyrine) core, a scaffold well-known for its diverse biological properties . The molecule further incorporates a thiourea moiety bridge to a 4-nitrophenyl group, a structural feature common in compounds investigated for various bioactivities . While the specific biological profile of this exact compound requires further investigation, its structural framework is highly relevant. Research on closely related N-pyrazole derivatives has demonstrated a range of potential pharmacological activities, including insecticidal and antifungal properties . Furthermore, the 4-nitrophenyl group is a common pharmacophore in the development of bioactive molecules. As such, this thiourea derivative serves as a valuable intermediate or target molecule for researchers developing new therapeutic agents, studying enzyme inhibition, or exploring structure-activity relationships (SAR). This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12-16(17(24)22(21(12)2)14-6-4-3-5-7-14)20-18(27)19-13-8-10-15(11-9-13)23(25)26/h3-11H,1-2H3,(H2,19,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIWDDRURYYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-nitrophenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H19N5O3S\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}

It possesses a molecular weight of approximately 357.43 g/mol. The presence of both a thiourea group and a pyrazole moiety contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds containing pyrazole structures exhibit significant antioxidant properties. A study utilizing molecular docking simulations found that derivatives of pyrazole, including those similar to our compound, demonstrated excellent antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. Specifically, compounds with nitrophenyl substitutions have shown enhanced anti-inflammatory activity compared to standard treatments like diclofenac sodium. This suggests that this compound may be effective in treating inflammatory conditions .

Anticancer Potential

Studies have highlighted the anticancer potential of thiourea derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The compound's electrophilic characteristics allow it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting cellular functions.
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to various biological macromolecules, influencing their activity and stability .
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage.

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies demonstrating the efficacy of thiourea derivatives:

StudyFindings
Saeed et al. (2013)Highlighted the antibacterial and antifungal activities of thiourea derivatives .
MDPI Review (2021)Discussed the anti-inflammatory effects superior to conventional NSAIDs .
Computational AnalysisDFT studies indicated favorable electronic properties for potential drug development .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-nitrophenyl)thiourea typically involves the reaction of 1-aminoantipyrine derivatives with isothiocyanates or thiocarbamates. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and the environment of hydrogen atoms.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is believed to enhance lipophilicity, facilitating better membrane penetration and antimicrobial action .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies showed that it can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism involves targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This enzyme plays a significant role in the inflammatory response, indicating potential applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized and tested for antimicrobial activity using disc diffusion methods. Results indicated that compounds with higher lipophilicity showed enhanced antibacterial activity against Bacillus species .
  • Cytotoxicity Tests : The cytotoxic effects were assessed using the NCI-60 cell line panel. Compounds derived from this thiourea exhibited IC50 values ranging from 0.47 to 1.4 µM against various tumor cell lines, highlighting their potential as anticancer agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with target proteins involved in cancer proliferation and inflammation. These studies are crucial for guiding further modifications to improve efficacy .

Comparison with Similar Compounds

Substituent Effects on the N'-Aryl Group

The 4-nitrophenyl group in the target compound distinguishes it from analogues with alternative aryl substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 4-NO₂ C₁₉H₁₈N₅O₃S 394.44 Electron-withdrawing nitro enhances polarity and hydrogen-bonding potential .
N'-(4-methoxyphenyl) analogue 4-OCH₃ C₁₉H₂₀N₄O₂S 368.45 Methoxy group is electron-donating, reducing acidity and altering pharmacokinetics .
N'-(4-chlorophenyl) analogue 4-Cl C₁₉H₁₇ClN₄OS 384.88 Chloro substituent balances lipophilicity and electronic effects, potentially enhancing antimicrobial activity .

Impact on Activity :

  • The nitro group in the target compound may enhance antiproliferative activity by stabilizing charge-transfer interactions, as seen in acrylamide derivatives like compound 6m (antiproliferative agent with NO₂ and Cl substituents) .
  • Methoxy-substituted analogues (e.g., CAS 74051-63-1) are prioritized as high-purity API intermediates due to improved solubility and metabolic stability .

Backbone Modifications: Thiourea vs. Alternative Linkages

Replacing the thiourea moiety with other functional groups alters hydrogen-bonding capacity and conformational flexibility:

Compound Class Functional Group Example Key Differences
Thiourea (target) -NH-CS-NH- Target compound Strong hydrogen-bond donor (thioamide); planar structure promotes π-π stacking .
Acetamide -NH-CO- N-(...)-2-(4-nitrophenyl)acetamide Weaker hydrogen bonding; anti-periplanar conformation in crystals reduces steric hindrance .
Acrylamide -CH₂-C(=O)-NH- (E)-3-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acrylamide Extended conjugation enhances rigidity and target affinity .

Heterocyclic Additions and Hybrid Structures

Incorporating additional heterocycles modifies electronic and steric profiles:

Heterocycle Type Example Compound Synthesis Route Notable Features
Pyrimidinone Compound 18 (C₂₃H₁₉ClN₄O₃S) Reaction with p-chlorobenzoyl isothiocyanate Thioxo group enhances sulfur-mediated interactions; 62% yield .
Thiazolidin-4-one Derivatives 4–19 [2+3]-Cyclocondensation with maleimides Allyl groups introduce steric bulk, altering binding site accessibility .
Imidazopyridine Diethyl 8-cyano-7-(4-nitrophenyl)-... One-pot two-step reaction Nitrophenyl enhances π-stacking in antiproliferative assays .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-nitrophenyl)thiourea?

Answer:
The compound is typically synthesized via a two-step approach:

Step (a): Preparation of the pyrazolone core by condensing 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with thiourea derivatives under reflux in ethanol or acetonitrile.

Step (b): Reaction with 4-nitrobenzoyl isothiocyanate to introduce the thiourea moiety.
Characterization involves FT-IR, NMR, and single-crystal X-ray diffraction to confirm regiochemistry and purity .

Basic: How can researchers confirm the molecular structure of this thiourea derivative experimentally?

Answer:

  • X-ray crystallography provides definitive structural confirmation, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between thiourea S and nitro O atoms) .
  • Spectroscopic validation :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and thiourea NH signals (δ 10–12 ppm).
    • FT-IR : Confirm C=S (1200–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

Advanced: What computational methods are suitable for analyzing this compound’s electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution to predict reactive sites .
  • Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in the crystal lattice .

Advanced: How does this thiourea derivative participate in heterocyclic synthesis?

Answer:
The compound acts as a building block in:

  • [2+3]-Cyclocondensation with maleic anhydride or N-arylmaleimides to form thiazolidin-4-ones (e.g., derivatives 4–19) under reflux in acetic acid .
  • Three-component reactions with chloroacetic acid and aromatic aldehydes to yield C-5 modified thiazolidinones. Monitor progress via TLC and purify by column chromatography .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Answer:

  • Cross-validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries.
  • Dynamic effects : Account for solvent-induced conformational changes in NMR vs. solid-state XRD data.
  • Temperature-dependent studies : Perform variable-temperature NMR to detect tautomerism or rotational barriers .

Advanced: What strategies are used to assess the biological activity of derivatives of this compound?

Answer:

  • In silico screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, antimicrobial enzymes) to prioritize derivatives.
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC) or anticancer activity via MTT assays. Correlate results with substituent effects (e.g., nitro group’s electron-withdrawing nature) .

Advanced: How is the thermal stability of this compound evaluated for material science applications?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or melting points.
  • Kinetic studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .

Advanced: What role does this compound play in supramolecular chemistry?

Answer:

  • Hydrogen-bonding motifs : The thiourea group forms N–H···S and N–H···O interactions, enabling crystal engineering.
  • π-π stacking : Aromatic rings contribute to layered packing, analyzed via CrystalExplorer’s fingerprint plots .

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water or DMSO/ethyl acetate mixtures.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as eluent.
  • HPLC : For high-purity samples, use a C18 column with acetonitrile/water gradient .

Advanced: How can researchers investigate the mechanistic pathway of its cyclocondensation reactions?

Answer:

  • Kinetic profiling : Use in situ FT-IR or NMR to monitor intermediate formation.
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track atom migration.
  • Computational modeling : Simulate reaction coordinates using Gaussian’s intrinsic reaction coordinate (IRC) method .

Basic: What solvent systems optimize the compound’s solubility for reactions?

Answer:

  • Polar aprotic solvents : DMF or DMSO for high solubility.
  • Ethanol/water mixtures : For eco-friendly conditions. Avoid chloroform due to poor solubility .

Advanced: How are stereochemical outcomes controlled in derivatives synthesized from this compound?

Answer:

  • Chiral auxiliaries : Use enantiopure maleimides to induce asymmetry.
  • Crystallization-induced asymmetric transformation : Promote diastereomer enrichment via seeding.
  • Circular Dichroism (CD) : Confirm absolute configuration of products .

Advanced: What green chemistry approaches are applicable to its synthesis?

Answer:

  • Solvent-free conditions : Mechanochemical synthesis using a ball mill.
  • Catalysis : Employ CeCl₃·7H₂O or ZnO nanoparticles to reduce reaction time.
  • Microwave assistance : Achieve higher yields in 10–15 minutes vs. 6–8 hours .

Basic: What analytical techniques confirm the compound’s purity post-synthesis?

Answer:

  • Elemental analysis (EA) : Match calculated vs. observed C, H, N, S percentages.
  • HPLC : Purity >98% with a retention time of 8.2 min (C18 column, 60% acetonitrile).
  • Melting point : Compare with literature values (e.g., 210–212°C) .

Advanced: How can this compound be modified to develop novel pharmacophores?

Answer:

  • Bioisosteric replacement : Substitute the nitro group with CF₃ or CN to enhance bioavailability.
  • Hybridization : Fuse with pyrrole or thiazole rings via Pd-catalyzed cross-coupling.
  • QSAR studies : Optimize logP and polar surface area for blood-brain barrier penetration .

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